ML179

Description

Properties

IUPAC Name |

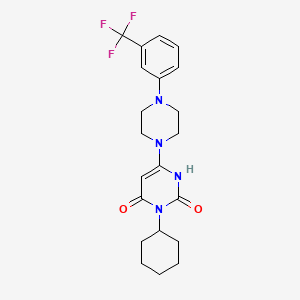

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFABFKUNLDYKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of ML179

An In-depth Technical Guide on the Mechanism of Action of UBA1 Inhibition

Disclaimer: Initial searches for "ML179" did not yield information on a specific molecule with a well-defined mechanism of action. The information presented in this guide pertains to the mechanism of action of TAK-243, a well-characterized, first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UBA1). It is presumed that the user's interest lies in the inhibition of this enzyme.

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation and maintaining cellular proteostasis. Its intricate and sequential enzymatic cascade plays a pivotal role in regulating a myriad of cellular processes, including DNA repair and signaling pathways. The UPS consists of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) that act in concert to tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[1] Targeting the UPS has emerged as a promising therapeutic strategy in oncology, with the clinical success of proteasome inhibitors like bortezomib validating this approach.[1] More recently, attention has shifted upstream in the cascade to the initial and rate-limiting step catalyzed by the E1 ubiquitin-activating enzyme, UBA1.[1]

TAK-243 is a first-in-class small molecule inhibitor of UBA1, currently under clinical investigation for the treatment of various malignancies.[2] This guide provides a comprehensive overview of the mechanism of action of UBA1 inhibition by TAK-243, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Substrate-Assisted Inhibition

TAK-243 employs a unique mechanism of action known as substrate-assisted inhibition. It functions by forming a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then mimics the natural ubiquitin-adenylate intermediate, effectively and irreversibly inhibiting the catalytic activity of UBA1.[1] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.

Signaling Pathway of UBA1 Inhibition

The following diagram illustrates the central role of UBA1 in the ubiquitin-proteasome pathway and the inhibitory effect of TAK-243.

References

Liver Receptor Homolog-1 (LRH-1): A Pivotal Regulator in Oncogenesis and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver Receptor Homolog-1 (LRH-1), a nuclear receptor also known as NR5A2, has emerged as a critical player in the landscape of oncology. Once primarily recognized for its roles in development, metabolism, and steroidogenesis, a growing body of evidence now firmly implicates LRH-1 in the initiation and progression of a wide array of cancers, including those of the pancreas, breast, colon, and liver. This technical guide provides a comprehensive overview of the multifaceted functions of LRH-1 in cancer, detailing its involvement in key signaling pathways, its impact on tumor cell proliferation and survival, and its potential as a tractable target for novel anti-cancer therapeutics. Through a synthesis of current literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions governed by LRH-1, offering a valuable resource for the scientific community dedicated to advancing cancer research and drug development.

The Role of LRH-1 in Cancer Pathophysiology

LRH-1 is a ligand-activated transcription factor that plays a crucial role in regulating gene expression programs essential for normal physiological processes. However, its aberrant expression and activity are increasingly linked to the pathogenesis of various malignancies.

Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription is significantly upregulated, with reports of up to a 30-fold increase in human pancreatic cancer cells compared to normal pancreatic ductal epithelium[1][2]. This overexpression is observed in a high percentage of tumors, with one study noting LRH-1 overexpression in 83.3% of patient-derived tumor samples. Functionally, LRH-1 promotes pancreatic cancer cell proliferation and is implicated in tumor growth and angiogenesis.

Breast Cancer

In breast cancer, LRH-1's role is intricately linked to hormone signaling. It is known to regulate the expression of aromatase, the key enzyme responsible for estrogen synthesis, thereby contributing to local estrogen production that can fuel the growth of estrogen receptor-positive (ER+) tumors[3][4]. Furthermore, LRH-1 can promote breast cancer cell proliferation and invasion independent of ER status. Overexpression of LRH-1 in ER-negative breast cancer cells has been shown to cause a significant 26-fold increase in the expression of the estrogen-responsive gene GREB1[5].

Colorectal Cancer

LRH-1 is a key player in intestinal homeostasis and tumorigenesis. It is involved in the Wnt/β-catenin signaling pathway, a frequently mutated pathway in colorectal cancer (CRC). By interacting with β-catenin, LRH-1 promotes the expression of genes that drive cell cycle progression. Studies have shown that LRH-1 knockdown in colon cancer cells can lead to cell cycle arrest and a suppression of cell proliferation.

Other Cancers

The oncogenic functions of LRH-1 extend to other malignancies as well. In hepatocellular carcinoma (HCC), LRH-1 overexpression is associated with increased cell proliferation and tumorigenicity. In ovarian cancer, higher LRH-1 expression is correlated with a more aggressive phenotype and poorer prognosis.

Key Signaling Pathways and Molecular Mechanisms

LRH-1 exerts its pro-tumorigenic effects through its involvement in several critical signaling cascades and by directly regulating the expression of key oncogenes and cell cycle regulators.

Wnt/β-Catenin Signaling

A central mechanism of LRH-1 action in cancer, particularly in gastrointestinal tumors, is its interplay with the Wnt/β-catenin pathway. LRH-1 can act as a coactivator for the β-catenin/TCF4 complex, enhancing the transcription of canonical Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC. This synergistic interaction promotes cell cycle progression from the G1 to S phase.

Regulation of Cell Cycle Progression

LRH-1 directly impacts the cell cycle machinery by modulating the expression of key regulatory proteins. It has been consistently shown to upregulate the expression of Cyclin D1 and Cyclin E1, which are critical for the G1/S phase transition. Conversely, LRH-1 can repress the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 (CDKN1A). This dual action of promoting pro-proliferative factors while inhibiting anti-proliferative ones creates a cellular environment conducive to uncontrolled growth.

Steroidogenesis and Hormone Signaling

In hormone-sensitive cancers like breast cancer, LRH-1 plays a pivotal role in local estrogen synthesis by transcriptionally activating the CYP19A1 gene, which encodes for aromatase. This localized production of estrogen can lead to the activation of ERα and subsequent transcription of estrogen-responsive genes that drive tumor growth.

Quantitative Data on LRH-1 Function in Cancer

The following tables summarize key quantitative findings from various studies on the role of LRH-1 in cancer.

Table 1: Effects of LRH-1 Modulation on Target Gene Expression

| Cancer Type | Cell Line | Modulation | Target Gene | Fold Change in Expression | Reference |

| Breast Cancer | MDA-MB-231 | Overexpression | GREB1 | 26-fold increase | |

| Pancreatic Cancer | Multiple | siRNA Knockdown | c-Myc, Cyclin D1, Cyclin E1 | Decreased | |

| Hepatocellular Carcinoma | HepG2, HuH-7 | Overexpression | c-Myc, Cyclin E1 | Increased | |

| Hepatocellular Carcinoma | HepG2, HuH-7 | Overexpression | p21 (CDKN1A) | Decreased | |

| Colon Cancer | HCT116 | siRNA Knockdown | p21 (CDKN1A) | Increased |

Table 2: Effects of LRH-1 Modulation on Cancer Cell Phenotype

| Cancer Type | Cell Line | Modulation | Phenotypic Effect | Quantitative Change | Reference |

| Pancreatic Cancer | Multiple | siRNA Knockdown | Cell Proliferation | Significantly inhibited | |

| Breast Cancer | MCF-7 | Overexpression | Cell Proliferation | Increased |

Table 3: Inhibitory Concentrations (IC50) of LRH-1 Antagonists

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| SR-1848 (ML180) | Not specified | In reporter assay | 3.7 | |

| ML179 | Not specified | In reporter assay | 0.32 | |

| Cpd3 | Pancreatic Cancer | AsPC-1 | ~20 | |

| Cpd3d2 | Pancreatic Cancer | AsPC-1 | ~20 | |

| Cpd3 | Colon Cancer | HT-29 | ~15 | |

| Cpd3 | Breast Cancer | T47D | ~20 | |

| Cpd3 | Breast Cancer | MDA-MB-468 | ~20 |

Experimental Protocols for Studying LRH-1 Function

Detailed methodologies are crucial for the accurate investigation of LRH-1's role in cancer. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the genomic regions to which LRH-1 binds.

Protocol Outline:

-

Cell Culture and Cross-linking: Grow cancer cells to 80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to LRH-1 or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of LRH-1 on a specific gene promoter.

Protocol Outline:

-

Plasmid Constructs: Prepare a reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest (e.g., the Cyclin D1 promoter). Also, prepare an expression plasmid for LRH-1 and a control plasmid expressing Renilla luciferase for normalization.

-

Cell Transfection: Co-transfect cancer cells with the reporter plasmid, the LRH-1 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid.

-

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing LRH-1 to the control cells.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of LRH-1 modulation on cancer cell proliferation and viability.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Treat the cells with an LRH-1 inhibitor at various concentrations or transfect them with siRNA against LRH-1. Include appropriate vehicle or non-targeting siRNA controls.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

LRH-1 as a Therapeutic Target

The significant role of LRH-1 in promoting cancer progression has positioned it as an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate LRH-1 activity is an active area of research.

LRH-1 Inhibitors

Several classes of LRH-1 inhibitors have been identified, including inverse agonists and antagonists. These compounds have shown promise in preclinical studies by inhibiting the proliferation of various cancer cell lines. For example, the inverse agonists this compound and ML180 (SR-1848) have demonstrated inhibitory effects in breast cancer cells. Similarly, the antagonist Cpd3 has been shown to inhibit the proliferation of pancreatic, colon, and breast cancer cells.

The development of more potent and selective LRH-1 inhibitors holds the potential for a new class of targeted therapies for a range of cancers where LRH-1 is a key driver of the disease.

Future Directions

While significant progress has been made in understanding the role of LRH-1 in cancer, several key areas warrant further investigation:

-

Elucidation of Upstream Regulatory Mechanisms: A deeper understanding of the factors and signaling pathways that lead to LRH-1 overexpression in different cancers is needed.

-

Identification of Novel LRH-1 Target Genes: Genome-wide studies are required to identify the complete repertoire of LRH-1 target genes in various cancer contexts.

-

Development of More Potent and Specific Inhibitors: Continued efforts in drug discovery are essential to develop LRH-1 inhibitors with improved pharmacological properties for clinical translation.

-

Investigation of Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to LRH-1 inhibitors will be crucial for their long-term clinical success.

Conclusion

Liver Receptor Homolog-1 is a multifaceted nuclear receptor that has transitioned from a regulator of metabolic and developmental processes to a key oncogenic driver in a variety of cancers. Its intricate involvement in fundamental cancer-associated pathways, including cell cycle control and hormone signaling, underscores its significance as a high-value therapeutic target. The continued exploration of LRH-1 biology and the development of targeted inhibitors offer a promising avenue for the future of cancer therapy, with the potential to provide novel treatment options for patients with difficult-to-treat malignancies. This guide serves as a foundational resource for researchers and clinicians working towards this important goal.

References

- 1. pnas.org [pnas.org]

- 2. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of aromatase expression by the nuclear receptor LRH-1 in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Orphan Nuclear Receptor LRH-1 and ERα Activate GREB1 Expression to Induce Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ML179: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2). Its discovery has opened new avenues for therapeutic intervention in cancers where LRH-1 is implicated, particularly in estrogen receptor-negative (ER-negative) breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that underpin its characterization.

Introduction to LRH-1 as a Therapeutic Target

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a crucial role in development, metabolism, and inflammation. In the context of oncology, LRH-1 has emerged as a significant factor in the progression of various cancers, including those of the breast, pancreas, and gastrointestinal tract. It regulates the expression of genes involved in cell proliferation, motility, and invasion. Notably, LRH-1's role in promoting tumorigenesis is independent of estrogen receptor status in breast cancer, making it an attractive target for ER-negative subtypes which have limited treatment options.

Discovery of this compound

This compound was identified through a center-based initiative aimed at discovering novel inverse agonists for LRH-1. The screening campaign utilized a series of cell-based assays to identify compounds that could inhibit the transcriptional activity of LRH-1.

Initial Screening and Hit Identification

The primary screening assay was a luciferase reporter assay designed to measure the inhibition of LRH-1-mediated activation of the Cyp19 (Aromatase) promoter. This was followed by counterscreens to ensure selectivity against other nuclear receptors, such as Steroidogenic Factor 1 (SF-1), and to eliminate non-specific activators of the reporter system. This comprehensive screening process led to the identification of two promising probe compounds: this compound and ML180.[1][2]

In Vitro Characterization of this compound

Potency and Efficacy

This compound demonstrated potent inverse agonism of LRH-1 in reporter assays with a half-maximal inhibitory concentration (IC50) of 320 nM.[1][3] The maximum efficacy of repression was observed to be 40%.[1]

Cellular Activity

The anti-proliferative effects of this compound were evaluated in the ER-negative breast cancer cell line, MDA-MB-231. The compound was found to be active in an MTT cytotoxicity assay, indicating its ability to reduce cell viability in this cancer cell line.

Mechanism of Action

This compound exerts its effects by binding to the LRH-1 receptor and promoting a conformational change that leads to the dissociation of co-activators and potentially the recruitment of co-repressors. This modulation of co-regulator interaction results in the repression of LRH-1 target gene expression.

Signaling Pathways

LRH-1 is known to be involved in several signaling pathways that are critical for cancer progression. While the direct downstream signaling cascade of this compound is primarily through the inhibition of LRH-1, this has broader implications for interconnected pathways.

-

LRH-1 Transcriptional Regulation: this compound directly inhibits the constitutive transcriptional activity of LRH-1. This leads to the downregulation of LRH-1 target genes involved in cell cycle progression and inflammation.

Figure 1. Simplified mechanism of action of this compound.

-

Wnt/β-catenin Pathway Crosstalk: LRH-1 has been shown to interact with components of the Wnt/β-catenin signaling pathway. By inhibiting LRH-1, this compound may indirectly modulate the activity of this critical oncogenic pathway.

Figure 2. Potential crosstalk between LRH-1 inhibition and the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 320 nM | LRH-1 Luciferase Reporter Assay | |

| Maximum Efficacy | 40% Repression | LRH-1 Luciferase Reporter Assay |

Table 1. In Vitro Potency and Efficacy of this compound.

| Cell Line | Assay | Result | Reference |

| MDA-MB-231 | MTT Cytotoxicity Assay | Active |

Table 2. Cellular Activity of this compound.

| Target Gene | Fold Change (at 10 µM) | Assay | Reference |

| Haptoglobin (Hp) | 0.14 | qPCR | |

| Serum Amyloid A1 (SAA1) | 0.07 | qPCR | |

| Serum Amyloid A4 (SAA4) | 0.45 | qPCR |

Table 3. Effect of this compound on LRH-1 Target Gene Expression in Huh7 cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies used in the characterization of this compound, based on publicly available information.

LRH-1 Luciferase Reporter Assay

Objective: To determine the ability of a compound to inhibit the transcriptional activity of LRH-1.

General Protocol:

-

Cell Seeding: HEK293T cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Transfection: Cells are co-transfected with a plasmid encoding the LRH-1 receptor, a luciferase reporter plasmid containing LRH-1 response elements (e.g., from the Cyp19 promoter), and a control plasmid (e.g., encoding Renilla luciferase for normalization).

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control.

-

Incubation: The plates are incubated for 24-48 hours to allow for compound activity and reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Data Analysis: The normalized luciferase values are used to calculate the percent inhibition at each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

References

- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of NR5A2 in Estrogen Receptor-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), also known as Liver Receptor Homolog-1 (LRH-1), is a transcription factor with emerging significance in the pathology of Estrogen Receptor-negative (ER-negative) breast cancer. This technically focused guide synthesizes current research to provide an in-depth understanding of NR5A2's multifaceted role in this aggressive breast cancer subtype. It delves into its molecular mechanisms, including its signaling pathways, its function as a negative prognostic indicator, and its contribution to therapeutic resistance. This document presents quantitative data in structured tables, details key experimental protocols for studying NR5A2, and provides visual representations of its signaling networks and experimental workflows to facilitate further research and drug development efforts.

Introduction

ER-negative breast cancer, which includes the particularly aggressive triple-negative breast cancer (TNBC) subtype, presents a significant clinical challenge due to the lack of targeted therapies available for ER-positive tumors. Emerging evidence points to the nuclear receptor NR5A2 as a key player in the progression and therapeutic response of ER-negative breast cancer. While its expression is paradoxically higher in ER-positive tumors, its activity and downstream effects in ER-negative contexts are distinct and prognostically relevant.[1] High NR5A2 expression in ER-negative breast cancer is associated with a poor prognosis, highlighting its potential as a therapeutic target.[2] This guide provides a comprehensive overview of the molecular biology of NR5A2 in ER-negative breast cancer, with a focus on actionable data and methodologies for the research and drug development community.

Quantitative Data Summary

NR5A2 Expression in Breast Cancer Subtypes

The expression of NR5A2 varies between ER-positive and ER-negative breast cancer. While mRNA levels are often higher in ER-positive tumors, post-translational modifications and protein stability can lead to significant functional differences.[1]

| Parameter | ER-positive Breast Cancer | ER-negative Breast Cancer | Reference |

| Mean mRNA Expression (RSEM) | 89.6 ± 116.6 | 65.7 ± 64.9 | [1] |

| Prognostic Significance of High Expression | Variable | Negative | [2] |

| Protein Stability | Lower (subject to E2-mediated degradation) | Higher |

NR5A2-Regulated Gene Expression in ER-negative Breast Cancer

NR5A2 acts as a transcription factor that can both activate and repress a wide array of target genes involved in critical cellular processes. Its impact on gene expression in ER-negative breast cancer is context-dependent.

| Target Gene | Effect of NR5A2 Upregulation | Biological Function | Reference |

| NRF2 (NFE2L2) | Upregulation | Antioxidant response, Drug resistance | |

| CYP19A1 (Aromatase) | Upregulation | Steroidogenesis | |

| CDKN1A (p21) | Downregulation | Cell cycle inhibition | |

| CCND1 (Cyclin D1) | Upregulation | Cell cycle progression | |

| SALL2, SOX15, FOXJ1 | Upregulation | Tumor suppression | |

| NR4A2, HOXC6 | Upregulation | Oncogenesis, Drug resistance | |

| Vimentin | Upregulation | Epithelial-Mesenchymal Transition (EMT) | |

| E-cadherin | Downregulation | Cell adhesion, EMT suppression |

Impact of NR5A2 on Therapeutic Efficacy

NR5A2 expression has been linked to resistance to various chemotherapeutic agents in ER-negative breast cancer.

| Therapeutic Agent | Effect of High NR5A2 Expression | Mechanism | Reference |

| BET Inhibitors (e.g., JQ1) | Increased Resistance | Upregulation of NRF2, attenuation of ferroptosis | |

| Cisplatin | Increased Resistance | Attenuation of DNA damage | |

| Adriamycin (Doxorubicin) | Increased Resistance | Reversal of cellular resistance upon NR5A2 silencing |

Signaling Pathways Involving NR5A2

NR5A2 is integrated into complex signaling networks that drive key aspects of ER-negative breast cancer biology, including proliferation, survival, and metastasis.

NR5A2-NCOA3-NRF2 Pathway in Drug Resistance

A critical pathway involves the synergistic action of NR5A2 and its coactivator, Nuclear Receptor Coactivator 3 (NCOA3), to upregulate the transcription factor NRF2. This leads to an enhanced antioxidant response, which protects cancer cells from the oxidative stress induced by therapies like BET inhibitors, thereby promoting drug resistance through the attenuation of ferroptosis.

NR5A2 and the Wnt/β-catenin Signaling Pathway

NR5A2 has been shown to interact with and modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT). NR5A2 can act as a transcriptional co-activator of β-catenin, enhancing the expression of its target genes.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for NR5A2

This protocol outlines the key steps for identifying the genomic binding sites of NR5A2 in ER-negative breast cancer cells.

Objective: To map the genome-wide occupancy of NR5A2.

Cell Line: MDA-MB-231 or other suitable ER-negative breast cancer cell line.

Materials:

-

Formaldehyde (16% solution)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Anti-NR5A2 antibody (ChIP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with either the anti-NR5A2 antibody or the control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify NR5A2 binding sites. Perform motif analysis and functional annotation of the identified peaks.

Dual-Luciferase Reporter Assay for NR5A2 Transcriptional Activity

This assay measures the ability of NR5A2 to activate the transcription of a target gene promoter.

Objective: To quantify the transcriptional activity of NR5A2 on a specific promoter.

Materials:

-

ER-negative breast cancer cell line (e.g., MDA-MB-231)

-

Expression vector for NR5A2 (or siRNA for knockdown)

-

Reporter plasmid containing the promoter of a putative NR5A2 target gene upstream of a firefly luciferase gene.

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dual-luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NR5A2 expression vector (or siRNA), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Add the Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in cells with altered NR5A2 expression to the control cells.

Cell Viability Assay (MTT Assay) following NR5A2 Knockdown

This assay assesses the effect of NR5A2 on cell proliferation and viability.

Objective: To determine the impact of NR5A2 depletion on the viability of ER-negative breast cancer cells.

Materials:

-

ER-negative breast cancer cell line (e.g., MDA-MB-231)

-

siRNA targeting NR5A2 and a non-targeting control siRNA.

-

Transfection reagent.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Transfect the cells with either NR5A2 siRNA or control siRNA.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control siRNA-treated cells.

Experimental and Logical Workflows

Investigating NR5A2 Function in ER-negative Breast Cancer

This workflow outlines a logical progression of experiments to elucidate the role of NR5A2.

Conclusion

NR5A2 is a multifaceted regulator in ER-negative breast cancer, contributing to a more aggressive phenotype and mediating resistance to therapy. Its role as a negative prognostic marker underscores its clinical relevance. The signaling pathways, particularly its interplay with NCOA3 and NRF2 in promoting drug resistance, and its modulation of the Wnt/β-catenin pathway, offer promising avenues for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further dissect the complex biology of NR5A2 and to explore novel therapeutic strategies targeting this key transcription factor in ER-negative breast cancer. Further investigation into the upstream regulators of NR5A2 and the development of specific inhibitors are critical next steps in translating this knowledge into clinical benefit for patients with this challenging disease.

References

ML179: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML179, a potent and selective inverse agonist of the Liver Receptor Homologue-1 (LRH-1). This document is intended to serve as a core resource for researchers in oncology, endocrinology, and drug discovery.

Chemical Structure and Properties

This compound, also known as CID-45100448, is a small molecule belonging to the pyrimidine class of compounds. Its core structure features a central pyrimidine-2,4(1H,3H)-dione ring system.

| Property | Value | Source |

| Molecular Formula | C21H25F3N4O2 | [1] |

| Molecular Weight | 422.44 g/mol | [1] |

| CAS Number | 1883548-87-5 | |

| SMILES | FC(F)(F)c1cccc(c1)N1CCN(CC1)c1cc(O)nc(c1O)N1CCCCC1 | |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| Storage | Store at -20°C for long-term stability. |

Note: A definitive IUPAC name for this compound is not consistently reported across public chemical databases. The provided chemical name is based on common vendor listings.

Pharmacological Properties

This compound is a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis. In the context of cancer, LRH-1 has been implicated in promoting cell proliferation and tumor progression.

| Parameter | Value | Description | Source |

| Target | Liver Receptor Homologue-1 (LRH-1; NR5A2) | A nuclear receptor involved in various physiological and pathological processes. | [1] |

| Activity | Inverse Agonist | A ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. | |

| IC50 | 320 nM | The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting LRH-1 activity. |

Signaling Pathway of LRH-1 in Cancer

LRH-1 is involved in complex signaling networks that contribute to cancer development and progression. It can influence cell cycle, proliferation, and inflammation. The diagram below illustrates a simplified representation of the LRH-1 signaling pathway and its downstream effects, which are inhibited by this compound.

Experimental Protocols

LRH-1 Inverse Agonist Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inverse agonist activity of this compound on LRH-1.

Objective: To determine the IC50 value of this compound for the inhibition of LRH-1 transcriptional activity.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing LRH-1 response elements. In the presence of constitutively active LRH-1, the reporter gene is expressed. An inverse agonist will suppress this basal activity, leading to a decrease in the reporter signal.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are co-transfected with an LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements using a suitable transfection reagent.

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

Cells are treated with a serial dilution of this compound (e.g., from 10 µM to 1 nM) or vehicle control (DMSO).

-

-

Luciferase Assay:

-

After a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

The relative light units (RLU) are plotted against the logarithm of the this compound concentration.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MDA-MB-231)

This protocol is used to assess the anti-proliferative effect of this compound on the MDA-MB-231 breast cancer cell line.

Objective: To determine the effect of this compound on the proliferation of MDA-MB-231 cells.

Principle: The proliferation of cells is measured over time in the presence of varying concentrations of the test compound. Common methods include direct cell counting, or assays that measure metabolic activity (e.g., MTT, XTT) or DNA content (e.g., CyQUANT).

Methodology:

-

Cell Culture:

-

MDA-MB-231 cells are maintained in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Seeding and Treatment:

-

Cells are seeded into 96-well plates at a predetermined density.

-

After allowing the cells to attach overnight, they are treated with a serial dilution of this compound or vehicle control.

-

-

Proliferation Measurement:

-

At various time points (e.g., 24, 48, 72 hours), cell proliferation is assessed using a suitable method. For an MTT assay:

-

MTT reagent is added to each well and incubated for 2-4 hours.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

-

Data Analysis:

-

The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

-

The results are plotted as cell viability versus this compound concentration.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of LRH-1 and for exploring its therapeutic potential, particularly in the context of estrogen receptor-negative breast cancer. Its well-defined chemical structure and potent, selective inverse agonist activity make it a suitable probe for cellular and in vivo studies. This guide provides the foundational information necessary for researchers to effectively utilize this compound in their experimental designs.

References

The Modulatory Role of ML179 on Gene Transcription: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of ML179, a small molecule inhibitor, and its impact on gene transcription. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, its effects on specific gene targets, and the experimental frameworks used to elucidate these properties.

Introduction to this compound

This compound is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1][2]. As a transcription factor, LRH-1 plays a pivotal role in the regulation of a diverse array of genes involved in critical physiological processes, including cholesterol metabolism, steroidogenesis, and the control of cell proliferation. By acting as an inverse agonist, this compound binds to LRH-1 and actively represses its transcriptional activity, leading to a downstream modulation of the expression of LRH-1 target genes. This activity has positioned this compound as a valuable tool for studying the biological functions of LRH-1 and as a potential therapeutic agent, particularly in the context of cancer.

Mechanism of Action: Inhibition of LRH-1 Transcriptional Activity

This compound exerts its influence on gene transcription by directly targeting the LRH-1 nuclear receptor. LRH-1 typically binds to specific DNA sequences in the promoter regions of its target genes, recruiting co-activators and initiating the transcription of these genes. As an inverse agonist, this compound binds to the ligand-binding domain of LRH-1, inducing a conformational change that not only prevents the recruitment of co-activators but can also facilitate the recruitment of co-repressors. This dual action effectively silences the transcriptional output from LRH-1-regulated genes. The specificity of this compound for LRH-1 minimizes off-target effects, making it a precise molecular probe for investigating LRH-1 signaling pathways.

The following diagram illustrates the inhibitory effect of this compound on the LRH-1 signaling pathway.

Quantitative Effects of this compound on Gene Transcription

Studies have demonstrated the ability of this compound to modulate the expression of specific LRH-1 target genes. The following table summarizes the known quantitative effects of this compound on gene transcription from cell-based assays.

| Gene Target | Cell Line | Effect on mRNA Expression | Method | Reference |

| NR0B2 (SHP) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | [3][4] |

| ABCC2 (MRP2) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | [3] |

| ABCB11 (BSEP) | HepG2, Primary Mouse Hepatocytes | Significant Reduction | RT-qPCR | |

| Il-1b | Raw 264.5 | Marked Increase | RT-qPCR | |

| Cyp19 (Aromatase) | 293T (Reporter Assay) | Inhibition of LRH-1 mediated activation (IC50 = 320 nM) | Luciferase Reporter Assay |

Experimental Protocols

The investigation of this compound's effect on gene transcription typically involves a series of well-established molecular biology techniques. The following is a generalized protocol for such a study.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line (e.g., HepG2 for liver-related gene studies, or MDA-MB-231 for breast cancer studies) in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 60-80%).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects on gene transcription.

RNA Isolation and Reverse Transcription

-

RNA Extraction: Following the treatment period, harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

Quantitative Real-Time PCR (RT-qPCR)

-

Primer Design and Validation: Design and validate primers specific to the target genes of interest (e.g., SHP, CYP19) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target or housekeeping gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Thermocycling and Data Acquisition: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

The following diagram outlines the general experimental workflow for assessing the impact of this compound on gene expression.

Conclusion

This compound serves as a critical pharmacological tool for probing the regulatory networks governed by the LRH-1 transcription factor. Its ability to specifically inhibit LRH-1 provides a means to dissect the downstream consequences on gene expression. The data accumulated to date clearly indicate that this compound can significantly alter the transcriptional landscape of cells, particularly those genes involved in metabolism and cell cycle control. Further comprehensive studies, such as RNA-sequencing and microarray analyses, will undoubtedly provide a more global view of the transcriptional changes induced by this compound, offering deeper insights into the therapeutic potential of targeting the LRH-1 signaling axis.

References

The Pivotal Role of Liver Receptor Homolog-1 (LRH-1) in Driving Cell Proliferation: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Liver Receptor Homolog-1 (LRH-1), a nuclear receptor once primarily associated with development and metabolism, has emerged as a critical regulator of cell proliferation, particularly in the context of cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of LRH-1's core functions in cell cycle progression, its intricate signaling networks, and the experimental methodologies used to investigate its activity.

Introduction to LRH-1 (NR5A2)

Liver Receptor Homolog-1, also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a transcription factor that plays a vital role in diverse physiological processes, including embryonic development, steroidogenesis, and cholesterol homeostasis.[1][2] However, a growing body of evidence has implicated aberrant LRH-1 expression and activity in the proliferation of various cancer cells, including those of the breast, colon, pancreas, and liver.[1][2][3] Its ability to modulate the expression of key genes involved in cell cycle control positions it as a significant contributor to tumorigenesis and a promising target for novel anti-cancer therapies.

Core Signaling Pathways of LRH-1 in Cell Proliferation

LRH-1 orchestrates cell proliferation through multiple signaling pathways, often in concert with other key regulatory proteins. Two of the most well-characterized pathways are the Wnt/β-catenin signaling cascade and the direct regulation of cell cycle machinery.

Crosstalk with the Wnt/β-catenin Pathway

A crucial mechanism by which LRH-1 promotes cell proliferation is through its synergistic interaction with the Wnt/β-catenin signaling pathway, a fundamental pathway in development and disease. LRH-1 can physically interact with β-catenin and act as a coactivator for the β-catenin/Tcf4 transcription factor complex. This interaction enhances the transcription of critical downstream target genes that drive cell cycle progression, such as CCND1 (encoding Cyclin D1) and the proto-oncogene MYC.

In this context, LRH-1 functions in a dual capacity: it can act as a coactivator for β-catenin/Tcf4 on promoters like the CCND1 promoter, and it can also directly bind to and activate the promoters of other cell cycle genes like CCNE1 (encoding Cyclin E1), with β-catenin serving as a coactivator for LRH-1. This reciprocal coactivation amplifies the pro-proliferative signals within the cell.

Regulation of Cell Cycle Genes

Beyond its interaction with the Wnt/β-catenin pathway, LRH-1 directly regulates the transcription of key cell cycle components. It has been shown to bind to the promoter and a distal regulatory region of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21), repressing its transcription. By suppressing this critical cell cycle inhibitor, LRH-1 facilitates the transition from the G1 to the S phase of the cell cycle. This repression of CDKN1A can occur in a p53-dependent or independent manner, depending on the cellular context.

Furthermore, LRH-1 directly activates the expression of CCNE1, which encodes Cyclin E1, a crucial regulator of the G1/S transition. The coordinated upregulation of cyclins and downregulation of their inhibitors by LRH-1 creates a cellular environment that is highly conducive to proliferation.

Quantitative Data on LRH-1's Role in Cell Proliferation

The pro-proliferative effects of LRH-1 have been quantified in numerous studies. The following tables summarize key findings on the impact of LRH-1 modulation on cell proliferation markers and target gene expression.

Table 1: Effect of LRH-1 Knockdown on Cell Proliferation

| Cell Line | Cancer Type | Method of LRH-1 Knockdown | Proliferation Assay | Observed Effect on Proliferation | Reference |

| HCT116 | Colon Cancer | siRNA | SRB Assay | Significant decrease | |

| Caco2 | Colon Cancer | shRNA | CellTiter-Glo | Significant impairment | |

| AsPC-1 | Pancreatic Cancer | siRNA | CellTiter-Glo | Significant inhibition | |

| MCF-7 | Breast Cancer | siRNA | Not specified | Inhibition of estrogen-induced proliferation | |

| HepG2 | Liver Cancer | TALENs | In vitro & in vivo | Attenuated proliferation rate and tumorigenicity |

Table 2: LRH-1 Target Genes Involved in Cell Proliferation

| Target Gene | Function | Effect of LRH-1 | Cancer Type | Reference |

| CCND1 (Cyclin D1) | G1/S transition | Upregulation | Intestinal, Pancreatic | |

| CCNE1 (Cyclin E1) | G1/S transition | Upregulation | Intestinal, Pancreatic, Liver | |

| MYC (c-Myc) | Transcription factor promoting proliferation | Upregulation | Pancreatic, Colon | |

| CDKN1A (p21) | Cell cycle inhibitor | Downregulation/Repression | Breast, Colon, Liver | |

| GREB1 | Estrogen-regulated growth factor | Upregulation | Breast |

Experimental Protocols for Studying LRH-1 in Cell Proliferation

Investigating the role of LRH-1 in cell proliferation requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of LRH-1

This protocol describes the transient knockdown of LRH-1 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete culture medium

-

LRH-1 specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Reagents for RT-qPCR and Western blotting

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute the desired amount of LRH-1 siRNA or control siRNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Analysis: After incubation, harvest the cells to assess knockdown efficiency by RT-qPCR and Western blotting, and to perform downstream functional assays such as cell proliferation and cell cycle analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where LRH-1 binds.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Sonication buffer

-

LRH-1 specific antibody and IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR or sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an LRH-1 specific antibody or an IgG control overnight.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K to digest proteins. Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to assess enrichment at specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Cell Proliferation Assays

a) Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the measurement of cellular protein content.

Procedure:

-

Seed cells in a 96-well plate and treat as required.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye with acetic acid.

-

Solubilize the protein-bound dye with Tris base.

-

Measure the absorbance at 510 nm.

b) CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

Procedure:

-

Seed cells in an opaque-walled 96-well plate and treat as required.

-

Add the CellTiter-Glo® reagent directly to the wells.

-

Mix to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Procedure:

-

Harvest and wash the cells.

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The orphan nuclear receptor LRH-1 has unequivocally been established as a potent driver of cell proliferation in a variety of cancers. Its intricate interplay with the Wnt/β-catenin pathway and its direct transcriptional control over key cell cycle regulators underscore its significance in tumorigenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of LRH-1 and to evaluate the efficacy of novel therapeutic strategies targeting this critical oncogenic driver. Future research should focus on the development of specific and potent LRH-1 inhibitors and on understanding the mechanisms of resistance to LRH-1-targeted therapies. A deeper comprehension of the tissue-specific and context-dependent functions of LRH-1 will be paramount in translating these fundamental research findings into effective clinical interventions.

References

ML179 as a Chemical Probe for Liver Receptor Homolog-1 (LRH-1): A Technical Guide

Abstract: Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor transcription factor that plays a critical role in development, metabolism, and steroidogenesis.[1] Its dysregulation is implicated in various pathologies, including metabolic diseases and cancer, making it a significant target for therapeutic development.[2][3][4] This document provides a comprehensive technical overview of ML179, a potent and selective inverse agonist that serves as a valuable chemical probe for elucidating the biological functions of LRH-1. We detail its quantitative characteristics, mechanism of action, and the experimental protocols used for its validation, offering a critical resource for researchers in pharmacology and drug discovery.

Introduction to LRH-1 (NR5A2)

LRH-1 is a member of the NR5A subfamily of nuclear receptors, which also includes Steroidogenic Factor-1 (SF-1, NR5A1).[5] It binds to identical DNA consensus sequences as SF-1 and is endogenously activated by phospholipids that occupy its large, hydrophobic ligand-binding pocket. As a key transcriptional regulator, LRH-1 controls a diverse set of genes involved in:

-

Cholesterol and Bile Acid Homeostasis: Regulating key enzymes in these metabolic pathways.

-

Steroidogenesis: Notably, it activates the transcription of aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.

-

Cell Proliferation and Development: LRH-1 is essential during embryonic development and influences cell cycle progression through targets like Cyclin E1 and c-Myc.

-

Inflammation: It modulates the expression of markers involved in the acute phase response to tissue injury.

Given its role in promoting cell proliferation and invasion in both estrogen receptor (ER)-positive and ER-negative breast cancers, the development of LRH-1 inhibitors, particularly inverse agonists, is a key area of research.

Profile of this compound as an LRH-1 Chemical Probe

This compound (PubChem CID 45100448) was identified through a high-throughput screening campaign as a novel inverse agonist for LRH-1. An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response, actively repressing receptor signaling below its basal level. This compound serves as a crucial tool for studying the therapeutic potential of LRH-1 inhibition.

Quantitative Data for LRH-1 Inverse Agonists

The key parameters defining the activity and utility of this compound and its companion probe, ML180, are summarized below. These probes were selected for their differing potency and efficacy, allowing for a broader range of experimental applications.

| Parameter | This compound (Probe 2) | ML180 (Probe 1) | Reference |

| PubChem CID | 45100448 | 3238389 | |

| Potency (IC₅₀) | 320 nM | 3.7 µM | |

| Max Efficacy (% Repression) | 40% | 64% | |

| Solubility in PBS | 3.9 µM | 8.5 µM | |

| Stability in PBS (t₁/₂) | > 48 hours | > 48 hours |

Mechanism of Action

This compound functions by binding to LRH-1 and promoting a conformational state that leads to the repression of target gene transcription. In cellular assays, this compound has been shown to repress the expression of LRH-1 itself and key acute phase response genes such as haptoglobin (Hp), serum amyloid A1 (SAA1), and serum amyloid A4 (SAA4) in Huh7 cells stimulated with inflammatory cytokines. This repressive activity confirms its role as a functional inverse agonist and its ability to modulate LRH-1 signaling pathways in a cellular context. Its demonstrated anti-proliferation activity in ER-negative MDA-MB-231 breast cancer cells highlights its potential for investigating LRH-1's role in cancer biology.

Experimental Protocols and Workflows

The characterization of this compound as an LRH-1 probe involved a series of robust biochemical and cell-based assays.

Experimental Workflow for Probe Discovery

The discovery of this compound followed a systematic workflow designed to identify and validate novel modulators of LRH-1. This process ensures the identification of potent, selective, and cell-active compounds suitable for use as chemical probes.

Luciferase Reporter Gene Assay

This is the primary assay used to quantify the agonist or inverse agonist activity of compounds on LRH-1.

-

Objective: To measure the ability of a compound to modulate LRH-1-mediated transcription of a reporter gene.

-

Cell Lines: Human Embryonic Kidney (HEK) 293T cells or RAW 264.7 macrophage cells are commonly used.

-

Plasmids:

-

Reporter Plasmid: Contains multiple copies (e.g., five) of an LRH-1 response element (RE) upstream of a luciferase gene (e.g., 5xRE-tk-luc).

-

Expression Plasmid: A vector to express full-length human LRH-1.

-

Normalization Plasmid: A vector expressing a control reporter, such as β-galactosidase, to normalize for transfection efficiency.

-

-

Protocol:

-

Transfection: Seed cells (e.g., HEK 293T) in multi-well plates. Co-transfect the cells with the three plasmids using a suitable method like calcium phosphate or PEI-based transfection.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control compounds (e.g., vehicle - DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for compound action and reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer and β-galactosidase activity using a spectrophotometer.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the IC₅₀ and maximum efficacy.

-

Quantitative Real-Time PCR (qRT-PCR)

This assay validates the effect of this compound on endogenous LRH-1 target genes.

-

Objective: To quantify changes in mRNA levels of LRH-1 target genes (e.g., SHP, CYP19, SAA1) following treatment with this compound.

-

Protocol:

-

Cell Treatment: Culture a relevant cell line (e.g., Huh7, HepG2) and treat with this compound at a specific concentration (e.g., 1-10 µM) for 24 hours.

-

RNA Isolation: Harvest cells and isolate total RNA using a standard protocol (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using SYBR Green or TaqMan probe-based chemistry with primers specific for the target genes and a housekeeping gene (e.g., ACTB) for normalization.

-

Analysis: Calculate the relative change in gene expression using the ΔΔCt method.

-

LRH-1 Signaling Pathway and Modulation by this compound

This compound provides a means to dissect the complex signaling network regulated by LRH-1. The receptor integrates signals from metabolic and inflammatory pathways to control gene expression related to cellular homeostasis and proliferation.

Conclusion and Future Directions

This compound is a well-characterized chemical probe that acts as a potent inverse agonist of LRH-1. With its sub-micromolar potency, cellular activity, and good stability, it provides an invaluable tool for researchers to investigate the roles of LRH-1 in cancer, metabolic disorders, and inflammatory diseases. Future efforts may focus on improving the potency and efficacy of LRH-1 inverse agonists and developing compounds with different mechanisms of action, such as antagonists, to further explore the therapeutic tractability of this important nuclear receptor.

References

- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational Research on Nuclear Receptor Inverse Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptors are a superfamily of ligand-activated transcription factors that play crucial roles in regulating a wide array of physiological processes, including metabolism, development, and immunity.[1] A number of these receptors exhibit constitutive activity, meaning they can activate gene transcription even in the absence of an endogenous ligand.[2] This basal activity has significant implications for both normal physiology and the pathogenesis of various diseases. Inverse agonists are a class of small molecules that bind to nuclear receptors and actively suppress this constitutive activity, often by promoting the recruitment of corepressor proteins.[3] This mechanism distinguishes them from neutral antagonists, which simply block the binding of agonists without affecting the receptor's basal activity.[4] The ability of inverse agonists to downregulate the transcriptional output of constitutively active nuclear receptors has made them attractive therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer.[5]

This in-depth technical guide provides a comprehensive overview of the foundational research on nuclear receptor inverse agonists, with a focus on three key receptor subfamilies: Estrogen-Related Receptors (ERRs), Liver X Receptors (LXRs), and RAR-related Orphan Receptors (RORs). It is designed to serve as a core resource for researchers, scientists, and drug development professionals in this field.

Mechanism of Action: A Shift from Coactivator to Corepressor Dominance

The transcriptional activity of nuclear receptors is modulated by the dynamic interplay between the receptor's ligand-binding domain (LBD) and coregulatory proteins—coactivators and corepressors. In their constitutively active state, nuclear receptors preferentially bind to coactivator proteins, which facilitate the recruitment of the transcriptional machinery and promote gene expression.

Inverse agonists function by inducing a conformational change in the LBD that disrupts the binding surface for coactivators and, crucially, creates or stabilizes a binding site for corepressor proteins such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). These corepressors, in turn, recruit histone deacetylases (HDACs) and other repressive enzymes to the target gene promoter, leading to chromatin condensation and transcriptional silencing.

dot

Caption: General mechanism of nuclear receptor inverse agonism.

Quantitative Data for Key Nuclear Receptor Inverse Agonists

The potency and efficacy of inverse agonists are typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays and their binding affinity (Ki) in radioligand binding assays. The following tables summarize key quantitative data for well-characterized inverse agonists targeting ERRα, LXR, and RORs.

Table 1: Estrogen-Related Receptor α (ERRα) Inverse Agonists

| Compound | Assay Type | IC50 (µM) | Reference(s) |

| XCT-790 | GAL4-ERRα cell-based transfection assay | 0.37 | |

| XCT-790 | A549 cell population growth inhibition | ~2.5 | |

| XCT-790 | MDA-MB-231 cell viability (48h) | 13.7 | |

| XCT-790 | BT-549 cell viability (48h) | 13.3 |

Table 2: Liver X Receptor (LXR) Inverse Agonists

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| SR9238 | LXRα | Co-transfection assay | 214 | |

| SR9238 | LXRβ | Co-transfection assay | 43 | |

| SR9243 | Prostate Cancer Cells (PC3) | Cell viability | ~15-104 | |

| SR9243 | Colorectal Cancer Cells (SW620) | Cell viability | ~15-104 |

Table 3: RAR-related Orphan Receptor (ROR) Inverse Agonists

| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |

| T0901317 | RORα | Radioligand binding | 132 | 2.0 | |

| T0901317 | RORγ | Radioligand binding | 51 | 1.7 |

Signaling Pathways

The signaling pathways modulated by inverse agonists are centered on the transcriptional regulation of target genes specific to each nuclear receptor.

Estrogen-Related Receptor α (ERRα) Signaling

ERRα is a key regulator of cellular energy metabolism and mitochondrial biogenesis. Its inverse agonists, such as XCT-790, suppress the expression of genes involved in these processes. This can lead to increased reactive oxygen species (ROS) generation and the induction of endoplasmic reticulum (ER) stress, ultimately resulting in cell growth arrest and apoptosis.

dot

Caption: ERRα inverse agonist signaling pathway.

Liver X Receptor (LXR) Signaling

LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR inverse agonists repress the expression of lipogenic genes, such as SREBP-1c, thereby reducing triglyceride synthesis and accumulation in the liver. This makes them promising therapeutic agents for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

Caption: ROR inverse agonist signaling pathway.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to identify and characterize nuclear receptor inverse agonists. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the nuclear receptor, thereby determining the compound's binding affinity (Ki).

Methodology:

-

Receptor Preparation: Prepare cell membrane fractions or purified recombinant nuclear receptor LBD.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).

-

Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled agonist), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filter-binding apparatus (e.g., glass fiber filters pre-soaked in polyethyleneimine).

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Radioligand binding assay workflow.

Co-transfection/Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Plasmids: Use two plasmids:

-

An expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.

-

A reporter vector containing a luciferase gene under the control of a promoter with nuclear receptor response elements or GAL4 upstream activating sequences.

-

-

Transfection: Co-transfect the cells with both plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the IC50 value.

dot

Caption: Reporter gene assay workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the interaction between the nuclear receptor and a coregulator peptide in the presence of a test compound.

Methodology:

-

Reagents:

-

Purified, tagged (e.g., GST or His-tagged) nuclear receptor LBD.

-

A fluorescently labeled corepressor peptide (e.g., labeled with a fluorescent acceptor).

-

A lanthanide-labeled antibody that specifically binds to the tag on the receptor (the donor).

-

-

Reaction Mixture: In a microplate, combine the receptor, the labeled corepressor peptide, the lanthanide-labeled antibody, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

-